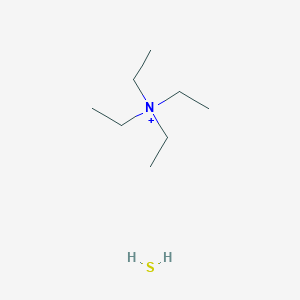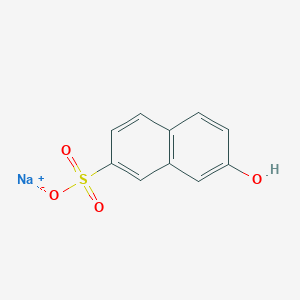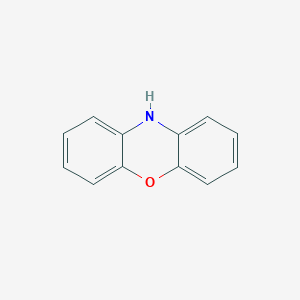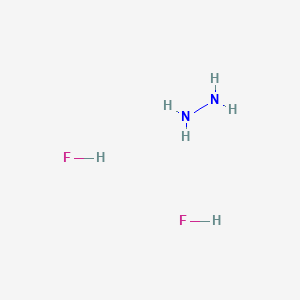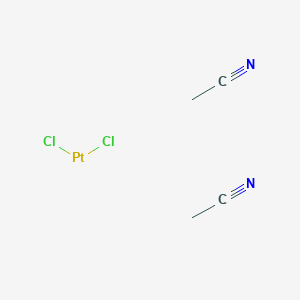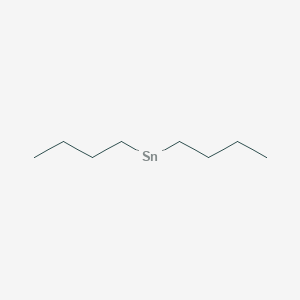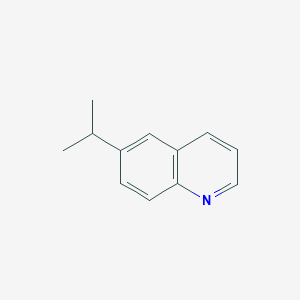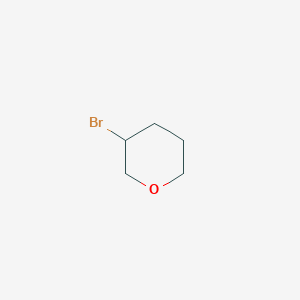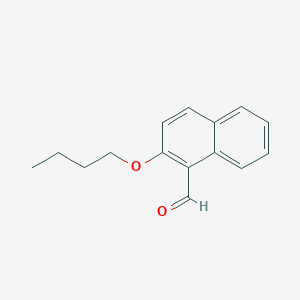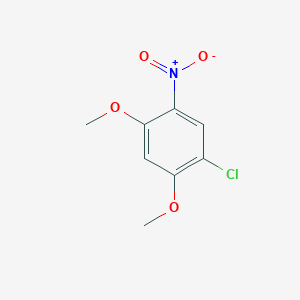![molecular formula C10H23NSi B087379 N-[(Trimethylsilyl)methyl]cyclohexanamine CAS No. 14579-95-4](/img/structure/B87379.png)
N-[(Trimethylsilyl)methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Trimethylsilyl)methyl]cyclohexanamine is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of cyclohexanamine, which is a cyclic amine that is commonly used in organic synthesis. The addition of a trimethylsilyl group to the cyclohexanamine molecule provides several advantages, such as increased stability and solubility in organic solvents.
Mecanismo De Acción
The mechanism of action of N-[(Trimethylsilyl)methyl]cyclohexanamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel function, and gene expression. N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to bind to the sigma-1 receptor with high affinity and to modulate its activity, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel function, and gene expression. It has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in various tests. These effects are believed to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(Trimethylsilyl)methyl]cyclohexanamine in lab experiments include its high stability and solubility in organic solvents, which makes it easy to handle and use in various assays. It also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological functions of this receptor. However, its use is limited by its high cost and the lack of knowledge about its long-term effects on biological systems.
Direcciones Futuras
There are several future directions for the use of N-[(Trimethylsilyl)methyl]cyclohexanamine in scientific research. One direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of N-[(Trimethylsilyl)methyl]cyclohexanamine. Another direction is to study the long-term effects of N-[(Trimethylsilyl)methyl]cyclohexanamine on biological systems, including its potential toxicity and side effects. Finally, N-[(Trimethylsilyl)methyl]cyclohexanamine could be used in the development of new drugs for the treatment of various neurological and psychiatric disorders, such as pain, depression, and anxiety.
Métodos De Síntesis
The synthesis of N-[(Trimethylsilyl)methyl]cyclohexanamine involves the reaction of cyclohexanamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform and by controlling the reaction temperature and time.
Aplicaciones Científicas De Investigación
N-[(Trimethylsilyl)methyl]cyclohexanamine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It can be used as a building block for the synthesis of various compounds, such as inhibitors of enzymes and receptors. It has been shown to have activity against several targets, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Propiedades
Número CAS |
14579-95-4 |
|---|---|
Nombre del producto |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Fórmula molecular |
C10H23NSi |
Peso molecular |
185.38 g/mol |
Nombre IUPAC |
N-(trimethylsilylmethyl)cyclohexanamine |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
Clave InChI |
NVVGMNZEOWJLGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CNC1CCCCC1 |
SMILES canónico |
C[Si](C)(C)CNC1CCCCC1 |
Sinónimos |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



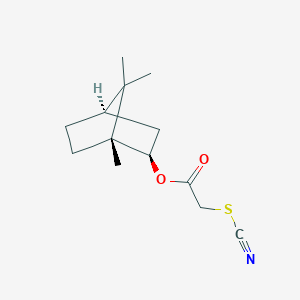
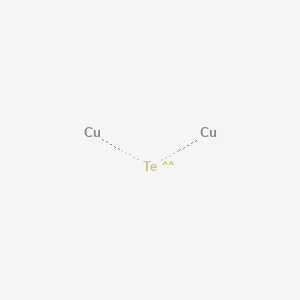
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
